molecular formula C21H21N5O4 B3005643 ethyl 4-(3-allyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate CAS No. 877644-25-2

ethyl 4-(3-allyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate

Cat. No. B3005643
M. Wt: 407.43
InChI Key: IGGJCUFWNQCKGE-UHFFFAOYSA-N
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Description

The compound ethyl 4-(3-allyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate is a complex organic molecule that likely contains several functional groups, including an ethyl ester, an imidazo[2,1-f]purin moiety, and an allyl group. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their properties, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions, starting with simpler precursors. For example, the synthesis of ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate involved the reaction of a pyrazole derivative with ammonium thiocyanate and ethyl 3-aminobut-2-enoate . This suggests that the synthesis of ethyl 4-(3-allyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate might also involve a multi-step process, starting with the appropriate imidazo[2,1-f]purin derivative and incorporating the allyl and benzoate groups through subsequent reactions.

Molecular Structure Analysis

The molecular structure of organic compounds is often elucidated using spectroscopic methods and theoretical calculations. For instance, the structure of ethyl N′-3-(1H-imidazol-1-yl) propylcarbamoyl benzohydrazonate monohydrate was determined using IR, NMR, electronic spectroscopy, and X-ray single-crystal determination, and compared with density functional theory (DFT) calculations . Similar methods could be applied to determine the molecular structure of ethyl 4-(3-allyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate, providing insights into its geometric parameters and electronic properties.

Chemical Reactions Analysis

The reactivity of a compound is influenced by its functional groups and molecular structure. For example, the Diels-Alder reaction described for ethyl (E)-3-(1,3-benzothiazol-2-yl)-3-cyanopropenoate demonstrates how electron-withdrawing groups can enhance the reactivity of a molecule towards certain types of reactions . The presence of an allyl group in the compound of interest suggests potential reactivity in radical or nucleophilic substitution reactions, which could be explored in further studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as solubility, melting point, and stability, are determined by its molecular structure. The synthesis and characterization of ethyl 2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate, which involves intramolecular and intermolecular hydrogen bonding, highlight the importance of such interactions in determining the physical properties of a compound . Similarly, the physical and chemical properties of ethyl 4-(3-allyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate would be influenced by its functional groups and molecular interactions.

Scientific Research Applications

Antagonistic Effects on Adenosine Receptors

A key application of similar compounds involves their role as antagonists for human A3 adenosine receptors. For example, a series of compounds including 4-allyl-7,8-dihydro-8-methyl/ethyl-2-[(substituted)isoxazol/pyrazol-3/5-yl]-1H-imidazo[2,1-i]purin-5(4H)-ones demonstrated high affinity and selectivity for hA3 ARs. Such compounds, including derivatives of ethyl 4-(3-allyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate, could have therapeutic potential in targeting adenosine receptors (Baraldi et al., 2011).

Synthesis of Potential Metabolites

In the field of organic chemistry, the synthesis of potential metabolites of compounds like ethyl 4-(3-allyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate is a significant area of research. The synthesis process involves creating derivatives of this compound, which can lead to the development of new pharmacologically active agents (Sunthankar et al., 1993).

Novel Synthesis Methods

Research also focuses on developing new methods for synthesizing compounds related to ethyl 4-(3-allyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate. For instance, a study presented a new synthesis of hypoxanthines, starting with compounds like ethyl 4-acylamino-1H-imidazole-5-carboxylates (Nielsen & Pedersen, 1982).

Biological Evaluation and Cardiovascular Effects

Some studies have evaluated the cardiovascular effects of similar compounds, indicating potential applications in treating hypertension and other cardiovascular disorders. For instance, 2-(4,5-Dihydro-1H-imidazol-2-yl)-3,4-dihydro-2H-1,4-benzoxazine derivatives were assessed for their impact on blood pressure and heart rate, suggesting their use as antihypertensive agents (Touzeau et al., 2003).

properties

IUPAC Name

ethyl 4-(4,7-dimethyl-1,3-dioxo-2-prop-2-enylpurino[7,8-a]imidazol-6-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O4/c1-5-11-24-18(27)16-17(23(4)21(24)29)22-20-25(16)12-13(3)26(20)15-9-7-14(8-10-15)19(28)30-6-2/h5,7-10,12H,1,6,11H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGGJCUFWNQCKGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-(3-allyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate

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